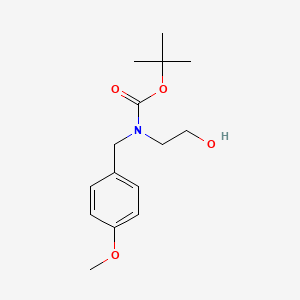

tert-Butyl (2-hydroxyethyl)(4-methoxybenzyl)carbamate

Description

tert-Butyl (2-hydroxyethyl)(4-methoxybenzyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-methoxybenzyl (PMB) moiety, and a 2-hydroxyethyl substituent. This compound is commonly employed in organic synthesis as an intermediate for amine protection, particularly in pharmaceuticals and peptide chemistry. The Boc group offers stability under basic conditions and is cleavable under acidic conditions, while the PMB group enhances solubility and directs electrophilic substitutions. The 2-hydroxyethyl group introduces polarity, enabling hydrogen bonding and further functionalization .

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16(9-10-17)11-12-5-7-13(19-4)8-6-12/h5-8,17H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNCSJJGJFPGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl (2-hydroxyethyl)(4-methoxybenzyl)carbamate is a synthetic organic compound belonging to the carbamate family, characterized by its unique functional groups that confer specific biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is defined by the following structural components:

- tert-Butyl group : Provides steric hindrance and influences solubility.

- Hydroxyethyl group : Contributes to hydrophilicity and potential interactions with biological targets.

- 4-Methoxybenzyl moiety : Enhances lipophilicity and may influence receptor binding.

This compound is believed to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The compound may function as an inhibitor or modulator, affecting biochemical pathways critical for cellular function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalysis.

- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data suggest activity against certain bacterial strains, although further studies are required to establish efficacy.

Case Studies

Several studies have investigated the biological activity of similar carbamates, providing insights into the potential effects of this compound:

- Anticancer Studies :

-

Anti-inflammatory Research :

- Research indicated that certain carbamate compounds reduce pro-inflammatory cytokine levels in macrophages, supporting the hypothesis of anti-inflammatory activity for tert-butyl derivatives .

- Antimicrobial Activity :

Data Tables

The following table summarizes key findings related to the biological activity of tert-butyl carbamates:

Comparison with Similar Compounds

Key Observations :

- Polarity : The hydroxyethyl group in the target compound increases hydrophilicity compared to purely aromatic analogs (e.g., benzyl derivatives).

- Electron Effects : The 4-methoxy group in PMB enhances electron density on the aromatic ring, directing electrophilic substitutions para to the methoxy group. Benzyl analogs lack this directing effect .

- Reactivity: Aminoethyl or disulfide-containing analogs (e.g., ) exhibit distinct reactivity profiles, enabling conjugation or redox-responsive behavior.

Key Observations :

- Yields for Boc-protected carbamates typically range from 50–80%, depending on steric hindrance and reaction conditions.

- Florisil or silica gel chromatography is standard for purification due to moderate polarity .

2.3 Physicochemical Properties

Spectroscopic Data :

- ¹H NMR :

- Boc tert-butyl: δ 1.4 ppm (s, 9H).

- PMB aromatic protons: δ 6.8–7.4 ppm (d, J = 8.5 Hz).

- Hydroxyethyl: δ 3.6–3.8 ppm (-CH₂OH) .

Preparation Methods

Precursor Synthesis: Formation of N-(2-Hydroxyethyl)-4-Methoxybenzylamine

The secondary amine precursor, N-(2-hydroxyethyl)-4-methoxybenzylamine, is synthesized via alkylation or reductive amination .

-

Alkylation Method :

4-Methoxybenzylamine reacts with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60–70°C for 12–24 hours.Yields typically range from 65% to 75%, with purification via silica gel chromatography.

-

Reductive Amination :

Glycolaldehyde and 4-methoxybenzylamine undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method avoids harsh alkylating agents and improves selectivity:Yields are comparable (70–80%), but the process requires strict pH control.

Boc Protection of the Secondary Amine

The secondary amine is protected using tert-butyl chloroformate (Boc-Cl) or Boc anhydride (Boc₂O) under basic conditions.

-

Boc-Cl Method :

N-(2-Hydroxyethyl)-4-methoxybenzylamine is dissolved in dichloromethane (DCM) and cooled to 0°C. Boc-Cl is added dropwise with triethylamine (TEA) as a base. The reaction proceeds for 2–4 hours:Yields exceed 85% after aqueous workup and solvent evaporation.

-

Boc₂O Method :

Boc anhydride is used with catalytic 4-dimethylaminopyridine (DMAP) in THF at room temperature. This approach minimizes side reactions and is suitable for scale-up:

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Reaction Time

-

Boc protection proceeds efficiently at 0–25°C, with longer reaction times (4–6 hours) improving yields.

Purification and Characterization

Workup Procedures

-

Extraction : The crude product is extracted with ethyl acetate, washed with 1M HCl and brine, and dried over Na₂SO₄.

-

Chromatography : Silica gel chromatography (hexane/ethyl acetate, 3:1) removes unreacted starting materials.

-

Recrystallization : Tert-butyl methyl ether (MTBE) is used for recrystallization, achieving >95% purity.

Spectroscopic Data

| Property | Details |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.25 (d, 2H, ArH), 4.40 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 1.45 (s, 9H, Boc) |

| ¹³C NMR | δ 156.2 (C=O), 130.1 (ArC), 79.8 (C(CH₃)₃), 55.2 (OCH₃) |

| MS (ESI) | [M+H]⁺ m/z 324.2 |

Comparative Analysis of Methodologies

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation + Boc-Cl | 75–85% | >95% | Scalable, minimal side products | Requires hazardous 2-chloroethanol |

| Reductive Amination | 70–80% | 90–95% | Mild conditions, high selectivity | pH-sensitive, longer reaction time |

| Boc₂O with DMAP | 80–90% | >98% | No gaseous byproducts, efficient | Higher cost of Boc anhydride |

Industrial-Scale Production Considerations

-

Cost Efficiency : Boc₂O is preferred for large-scale synthesis due to easier handling and reduced waste.

-

Catalyst Recycling : DMAP can be recovered via aqueous extraction, lowering production costs.

-

Safety Protocols : Exothermic reactions require temperature-controlled reactors to prevent Boc group degradation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl (2-hydroxyethyl)(4-methoxybenzyl)carbamate, and how do reaction conditions influence yield?

- Methodology : A common approach involves reductive amination or carbamate protection. For example, sodium borohydride (NaBH₄) in anhydrous methanol at 0°C can reduce β-fluoroenone intermediates to yield hydroxylated derivatives, achieving ~85% yield after purification by silica gel chromatography (n-pentane/Et₂O gradient) . Boc-protection of amines using di-tert-butyl dicarbonate in toluene at room temperature is another key step, with purification via column chromatography (hexanes/MeOH or DCM/MeOH gradients) .

- Critical Parameters : Temperature control (e.g., 0°C for NaBH₄ reactions), solvent choice (anhydrous MeOH for reduction), and stoichiometric ratios (1.2 eq NaBH₄) are critical for reproducibility.

Q. How is this compound purified, and what analytical techniques validate its purity?

- Purification : Silica gel column chromatography with gradients (e.g., n-pentane/Et₂O or DCM/MeOH) is standard .

- Characterization :

- NMR : ¹H and ¹³C NMR (e.g., δ 3.80 ppm for methoxy groups, δ 1.50 ppm for tert-butyl protons) confirm structural integrity .

- Mass Spectrometry : High-resolution FD-MS matches calculated masses (e.g., m/z 306.1704 for C₁₅H₂₂N₄O₃) .

- IR : Peaks at 2097 cm⁻¹ (azide stretch) or 1688 cm⁻¹ (C=O) identify functional groups .

Q. What are the stability and storage recommendations for this compound?

- Stability : Stable at room temperature in inert atmospheres but sensitive to strong acids/bases or oxidizing agents .

- Storage : Store in airtight containers under nitrogen, protected from light and moisture. Refrigeration (2–8°C) is recommended for long-term stability .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

- Diastereoselective Methods : Use chiral auxiliaries or catalysts during key steps. For example, iodolactamization or α-amidoalkylation reactions can induce asymmetry, as seen in enantioselective syntheses of carbamate-containing intermediates for CCR2 antagonists .

- Validation : Chiral HPLC or X-ray crystallography confirms stereochemistry. reports (S,Z)-configured products via controlled reduction .

Q. What role does this compound play in synthesizing complex bioactive molecules?

- Applications :

- Macrolactams : Acts as a protected amine intermediate in ring-closing metathesis for macrocyclic structures .

- Drug Intermediates : Key precursor for CCR2 antagonists (e.g., via iodolactamization) or kinase inhibitors .

Q. How do conflicting spectroscopic or reactivity data arise, and how are they resolved?

- Case Study : Discrepancies in reaction yields (e.g., 72% vs. 85% in similar conditions ) may stem from trace moisture or reagent quality.

- Resolution :

- Control Experiments : Replicate reactions under rigorously anhydrous conditions.

- Advanced Spectroscopy : 2D NMR (COSY, HSQC) or X-ray diffraction resolves ambiguous signals .

Q. What strategies mitigate decomposition during functional group transformations involving this carbamate?

- Protection/Deprotection : Use mild conditions for Boc removal (e.g., TFA/DCM) to avoid degrading the 4-methoxybenzyl group .

- Reaction Design : Prioritize steps that avoid strong acids/bases. For example, employ enzymatic or photochemical methods for selective transformations .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.